![molecular formula C18H11BrN4O4 B2480865 Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1251622-43-1](/img/structure/B2480865.png)
Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related quinoline derivatives involves multi-step chemical processes, including the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids. A specific example includes the synthesis of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, which shares a similar synthetic pathway and can provide insights into the synthesis of the compound (Rudenko et al., 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by X-ray structural analysis, which provides detailed information on the crystal and molecular structures. For example, the structure of certain quinoline derivatives is established through such analyses, highlighting the importance of intermolecular interactions and the molecular shape of these compounds (Yamuna et al., 2010).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including condensation, cyclization, and substitution reactions. The regioselective synthesis of novel 2-chloroquinoline-based derivatives illustrates the complexity and versatility of reactions that such compounds can undergo, leading to the formation of compounds with significant chemical diversity (Rajesh et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as crystallization patterns and molecular conformations, are crucial for understanding their chemical behavior. Studies have shown that the crystalline structure and molecular conformation are not significantly affected by substitution patterns, highlighting the stability of these compounds' molecular geometries (Yamuna et al., 2010).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity and potential as catalysts or inhibitors in various chemical reactions, are of significant interest. For instance, the synthesis and evaluation of chloroquinoline derivatives for antioxidant activity showcase the potential biological and chemical applications of these compounds (Murugavel et al., 2017).
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
- Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate is involved in the synthesis and structural analysis of various chemical compounds. For instance, the compound has been used in the synthesis of N-substituted 2-amino- and 2-methylquinoline-3,4-dicarboximides, which undergo imide N-alkylation reactions and condense with certain aldehydes to form derivatives, although these derivatives did not exhibit antimalarial activity (Campaigne & Hutchinson, 1970).
2. Antioxidant and Anti-diabetic Properties
- Novel chloroquinoline derivatives related to this compound have been synthesized, and their properties were extensively studied. These derivatives have shown promising antioxidant activities and have been suggested as potential anti-diabetic agents due to their ability to inhibit Glycogen Phosphorylase, a protein involved in glucose metabolism (Murugavel et al., 2017).
3. Structural Insights from Crystallography
- The crystal structures of compounds related to this compound, specifically anticonvulsant enaminones, have been determined to provide insights into their structural conformation and intermolecular interactions. These studies have contributed to understanding the molecular shape, hydrogen bonding, and stability of such compounds (Kubicki et al., 2000).
4. Exploration in Drug Synthesis
- The compound and its derivatives have been used in the synthesis of various bioactive molecules, such as quinolines and heterocyclo[x,y-c]quinolines, which have potential applications in treating various diseases due to their diverse biological properties. This includes potential use in chemotherapy for malaria, as well as antibacterial and antihypoxic activities (Khodair et al., 1999), (Ukrainets et al., 2014).
Mécanisme D'action
Target of Action
A structurally similar compound, tolfenamic acid, is known to inhibitpantothenate kinase (EC 2.7.1.33) and prostaglandin-endoperoxide synthase (EC 1.14.99.1) . These enzymes play crucial roles in various biological processes, including inflammation and pain sensation.
Mode of Action
Tolfenamic acid, a similar compound, acts by inhibiting the action of pantothenate kinase and prostaglandin-endoperoxide synthase . This inhibition prevents the formation of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Tolfenamic acid, a similar compound, is known to affect thearachidonic acid pathway . By inhibiting prostaglandin-endoperoxide synthase, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
The pharmacokinetics of a similar compound, tolfenamic acid, have been studied . The bioavailability of a drug is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Tolfenamic acid, a similar compound, is known to relieve the pain of migraines and also shows anticancer activity .
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-bromophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O4/c19-12-3-1-2-11(6-12)18-22-21-16(26-18)8-15-20-17(23-27-15)10-4-5-13-14(7-10)25-9-24-13/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOAMOEVAKNLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

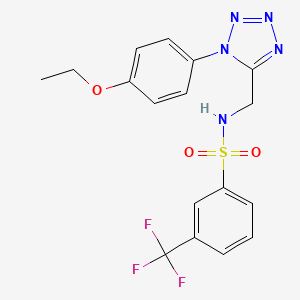

![7-(2-Methoxyethyl)-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2480786.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)
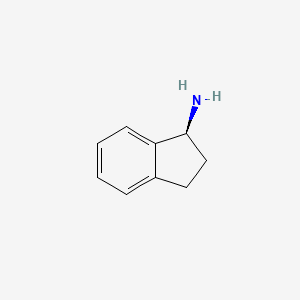
![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)
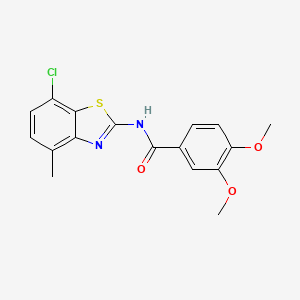
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)
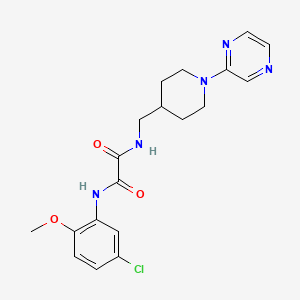
![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)
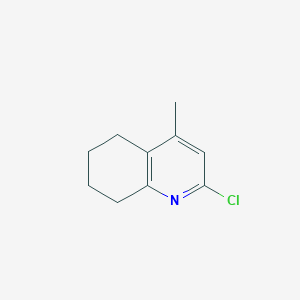
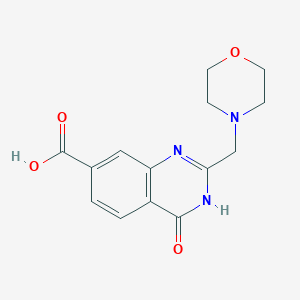
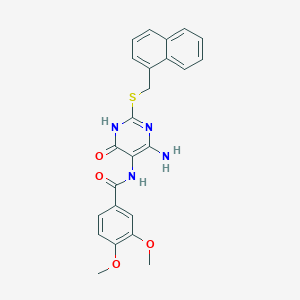
![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)